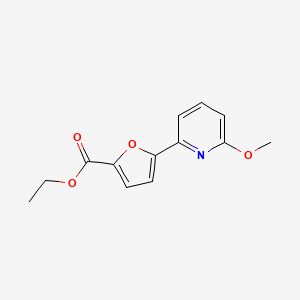

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-(6-methoxypyridin-2-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKPCAFURSMDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethyl Pyridoylacetates with 1,2-Dichloroethyl Acetate and Ammonia

This method, adapted from Lions and Ritchie and further optimized by Ribereau and Queguiner, involves the following key steps:

- Starting Material: Ethyl pyridoylacetate (compound 1)

- Reagent: 1,2-Dichloroethyl acetate and 10% aqueous ammonia

- Reaction: Treatment of ethyl pyridoylacetate with 1,2-dichloroethyl acetate in the presence of aqueous ammonia leads to the formation of an intermediate dihydrofuran derivative (compound 2), identified as ethyl 5-(6-methoxy-2-pyridyl)-3-hydroxy-2,3-dihydro-4-furoate.

- Thermolysis: Heating this intermediate induces cyclization and aromatization to yield the furan ester (compound 3).

- Saponification and Decarboxylation: Subsequent hydrolysis of the ester and thermal decarboxylation at 160-220°C afford the furyl-pyridine compound (compound 5), corresponding to ethyl 5-(6-methoxy-2-pyridyl)-2-furoate.

Yield: Overall yields for similar furylpyridine compounds prepared by this route range from 34% to 50%, with the 6-methoxy derivative expected to be within this range due to electronic effects of the methoxy substituent enhancing reactivity.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyclization | 1,2-Dichloroethyl acetate, 10% NH3 | Ethyl 5-(6-methoxy-2-pyridyl)-3-hydroxy-2,3-dihydro-4-furoate (2) | Isolated intermediate |

| Thermolysis | Heat (temperature not specified) | This compound (3) | Improved yield |

| Saponification & Decarboxylation | Base hydrolysis, 160-220°C | Furyl-pyridine (5) | 34-50 |

Nucleophilic Substitution on 5-Bromo-2-furoate Derivatives

An alternative approach involves the nucleophilic displacement of halogen atoms on bromo-substituted furoate esters:

- Starting Material: Methyl or ethyl 5-bromo-2-furoate

- Reagent: Sodium methoxide or sodium alkoxide

- Reaction: The halogen at the 5-position is substituted by a methoxy group or other nucleophiles. This reaction is facilitated by the electron-withdrawing carbomethoxyl group at the 2-position, which lowers the activation energy for nucleophilic displacement by approximately 12 kcal/mol.

- Outcome: The resulting 5-methoxy-2-furoate ester can then be coupled with the 6-methoxy-2-pyridyl moiety through further synthetic steps.

This method, while potentially useful for introducing methoxy substituents, requires careful control of reaction conditions to avoid decomposition or incomplete substitution.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Halogen displacement | Sodium methoxide, heat | 5-Methoxy-2-furoate ester | Facilitated by carbomethoxyl group |

| Coupling with pyridine | Subsequent coupling steps | This compound | Requires further elaboration |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or alkylated furoates.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate has been studied for several applications:

-

Antimicrobial Activity:

- Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development.

-

Anticancer Properties:

- Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. A study highlighted its potential as an anticancer agent through the inhibition of cell proliferation in breast cancer models.

-

Anti-inflammatory Effects:

- The compound has been investigated for its anti-inflammatory properties, particularly in conditions like rheumatoid arthritis. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases.

-

Neuroprotective Effects:

- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Effective against E. coli and S. aureus | Induces apoptosis in breast cancer cells | Inhibits TNF-alpha production |

| Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate | Moderate activity against gram-positive bacteria | Weak anticancer effects | No significant anti-inflammatory effects |

| Ethyl 5-Nitro-2-furoate | Low activity against bacteria | Effective against lung cancer cell lines | Moderate anti-inflammatory effects |

Case Studies

-

Antimicrobial Efficacy Study:

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents. -

Cancer Cell Line Testing:

In vitro tests conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased levels of apoptosis markers (e.g., caspase activation). This suggests that modifications to the structure could enhance its anticancer properties. -

Inflammatory Response Modulation:

A recent investigation into the anti-inflammatory effects demonstrated that this compound reduced levels of inflammatory cytokines (IL-6 and TNF-alpha) in murine models of arthritis, indicating its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s closest structural analogs differ in substituent type and position on the pyridyl ring. Key examples include:

*Calculated based on the molecular formula C₁₃H₁₃NO₄.

Key Observations :

- The 6-methoxy substituent increases molecular weight compared to methyl-substituted analogs due to the oxygen atom.

- Substituent position (3-, 4-, 5-, or 6-) alters steric and electronic properties. For example, a 6-methoxy group may enhance solubility via hydrogen bonding, whereas methyl groups (e.g., 4-methyl) contribute hydrophobicity .

Physical and Chemical Properties

- Solubility : The 6-methoxy derivative likely exhibits higher polarity and aqueous solubility compared to methyl-substituted analogs due to the methoxy group’s electron-donating and hydrogen-bonding capacity.

- Stability : Methoxy groups may reduce susceptibility to oxidative degradation compared to alkyl substituents.

- Odor Profiles: While Ethyl 2-furoate is noted for “sweet,” “acid,” and “urinous” odors , substituted analogs (e.g., allyl 2-furoate) show divergent profiles. The 6-methoxy analog’s odor remains unstudied but may differ due to altered electronic interactions.

Biological Activity

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of furoate derivatives, which are known for their diverse biological activities. The presence of the pyridine ring and methoxy group contributes to its chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival. The compound's ability to inhibit tumor growth has been linked to its interaction with cellular enzymes and receptors.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Membrane Disruption : Its interaction with microbial membranes may disrupt their integrity, contributing to its antimicrobial effects.

Case Studies

-

Antimicrobial Study :

A study evaluated the antibacterial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, demonstrating its potential as a therapeutic agent against infections . -

Cancer Cell Line Evaluation :

In a series of experiments involving human cancer cell lines, the compound was found to reduce cell viability by up to 70% at a concentration of 50 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound effectively induces apoptosis .

Data Table

| Biological Activity | Assessed Strains/Cell Lines | MIC (µg/mL) | Cell Viability Reduction (%) |

|---|---|---|---|

| Antimicrobial | Escherichia coli | 32 | N/A |

| Staphylococcus aureus | 64 | N/A | |

| Anticancer | Human breast cancer (MCF-7) | N/A | 70% at 50 µM |

| Human lung cancer (A549) | N/A | 65% at 50 µM |

Q & A

Q. How is this compound utilized in studying enzyme inhibition or receptor binding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.